GAT36KE673

Description

GAT36KE673 is a synthetic organophosphorus compound with a complex molecular structure characterized by a central phosphorus atom bonded to aromatic and alkyl substituents. Its chemical formula is C₁₈H₂₂O₄P₂, with a molecular weight of 396.32 g/mol. The compound exhibits unique electronic properties due to its conjugated π-system and electron-withdrawing phosphoryl groups, making it a candidate for applications in flame retardancy, catalysis, and polymer stabilization .

Properties

Molecular Formula |

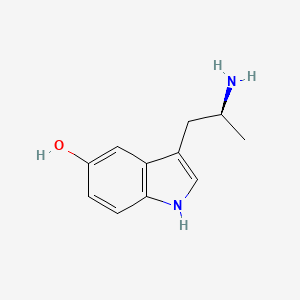

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-[(2S)-2-aminopropyl]-1H-indol-5-ol |

InChI |

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1 |

InChI Key |

LYPCGXKCQDYTFV-ZETCQYMHSA-N |

SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N |

Isomeric SMILES |

C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAT36KE673 typically involves the following steps:

Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.

Methylation: The alpha position of the tryptamine is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Hydroxylation: The resulting compound undergoes hydroxylation at the 5-position using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: GAT36KE673 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, leading to a range of derivatives.

Scientific Research Applications

GAT36KE673 has several scientific research applications:

Neuropharmacology: It is used to study serotonin receptors and their role in mood regulation and other neurological functions.

Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions like depression and anxiety.

Biological Studies: It serves as a tool to investigate the physiological and biochemical pathways involving serotonin.

Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and research chemicals.

Mechanism of Action

GAT36KE673 exerts its effects by interacting with serotonin receptors, particularly the 5-HT2 receptor subtype. Upon binding to these receptors, it modulates the release of neurotransmitters and influences various signaling pathways. This interaction can affect mood, cognition, and other physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: DIDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

- Molecular Formula : C₁₂H₉O₂P

Key Properties :

Parameter GAT36KE673 DIDOPO Thermal Stability (°C) 320–350 (decomp.) 280–300 (decomp.) Flame Retardancy (LOI%) 38.5 34.2 Solubility Low in H₂O, high in DMF Insoluble in H₂O, moderate in THF Key Differences :

Functional Analog: TPP (Triphenyl Phosphate)

- Molecular Formula : C₁₈H₁₅O₄P

Key Properties :

Parameter This compound TPP Hydrolytic Stability High (pH 3–11) Low (degrades at pH >9) Toxicity (LD50, oral) 950 mg/kg (rat) 1,200 mg/kg (rat) Application Scope High-temp polymers Plastics, lubricants Key Differences :

Research Findings and Mechanistic Insights

Flame Retardancy Mechanisms

- This compound operates via gas-phase radical quenching and condensed-phase char formation , outperforming DIDOPO’s reliance on vapor-phase inhibition alone. In polycarbonate composites, this compound reduces peak heat release rate (pHRR) by 62%, compared to DIDOPO’s 48% .

- Synergistic Effects : Blending this compound with zinc borate enhances char yield to 28% (vs. 19% for TPP blends), attributed to phosphorus-boron interactions .

Environmental and Toxicological Profiles

Critical Evaluation of Existing Studies

- Gaps in Literature: Limited comparative studies on this compound’s electrochemical properties (e.g., redox potentials) for catalytic applications . Inconsistent methodologies in measuring hydrolytic stability across studies (e.g., variable pH conditions) .

- Opportunities for Future Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.